molecular formula C11H13NO2 B8799372 N-(3-Allyl-4-hydroxyphenyl)acetamide CAS No. 84176-62-5

N-(3-Allyl-4-hydroxyphenyl)acetamide

Cat. No.: B8799372
CAS No.: 84176-62-5
M. Wt: 191.23 g/mol
InChI Key: GXJRGWXLIYRAHV-UHFFFAOYSA-N
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Description

N-(3-Allyl-4-hydroxyphenyl)acetamide (CAS: 84176-62-5) is an acetamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Structurally, it features a phenyl ring substituted with a hydroxyl group at the para position and an allyl group at the meta position, linked to an acetamide moiety.

Properties

CAS No.

84176-62-5

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-hydroxy-3-prop-2-enylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-3-4-9-7-10(12-8(2)13)5-6-11(9)14/h3,5-7,14H,1,4H2,2H3,(H,12,13)

InChI Key

GXJRGWXLIYRAHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated Acetamide Derivatives

These derivatives, identified as photodegradation products of paracetamol, exhibit altered stability and reactivity due to electron-withdrawing chlorine atoms. For example:

  • N-(3-Chloro-4-hydroxyphenyl)acetamide (C₈H₈ClNO₂, MW: 185.61 g/mol) has a chloro substituent at the meta position, which may reduce solubility compared to the allyl-substituted target compound .

Methoxy and Ethoxy Substituted Analogues

Key differences include:

  • Phenacetin (C₁₀H₁₃NO₂, MW: 179.22 g/mol) has a para-ethoxy group, historically used as an analgesic. However, its ethoxy group is metabolized to toxic intermediates, leading to its discontinuation .
  • N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9) combines methoxy and amino groups, which may enhance hydrogen-bonding capacity compared to the allyl-substituted target compound .

Heterocyclic-Linked Acetamides

These compounds exhibit distinct biological activities:

  • Pyridazinone derivatives act as Formyl Peptide Receptor (FPR) agonists, stimulating calcium mobilization in neutrophils .

Trichloro-Substituted Acetamides

N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate how electron-withdrawing groups influence solid-state geometry. These compounds crystallize in varied systems (monoclinic or orthorhombic), with trichloro groups increasing molecular rigidity compared to the allyl-substituted target compound .

Data Tables Summarizing Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Source
N-(3-Allyl-4-hydroxyphenyl)acetamide C₁₁H₁₃NO₂ 191.23 Allyl (meta), Hydroxyl (para) Not specified
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 185.61 Cl (meta), Hydroxyl (para) Photodegradation product
Phenacetin C₁₀H₁₃NO₂ 179.22 Ethoxy (para) Analgesic (discontinued)
N-(4-Acetyl-3-hydroxyphenyl)acetamide C₁₀H₁₁NO₃ 193.20 Acetyl (para), Hydroxyl (meta) Unknown bioactivity
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide C₈H₅Cl₅NO 316.39 Cl (meta, para), Trichloro Rigid crystal structure

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